molecular formula C21H18F2N2O3S B2933005 3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 451507-98-5

3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B2933005
CAS No.: 451507-98-5
M. Wt: 416.44
InChI Key: PCRSURCECRESDL-UHFFFAOYSA-N
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Description

The compound “3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzylsulfamoyl group, a fluoro group, and an amide group. These functional groups can potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfamoyl, fluoro, and amide groups would likely contribute to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis, and the fluoro group could potentially participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including aromatic sulfonamides, have been extensively studied for their inhibitory activity against various carbonic anhydrase (CA) isoenzymes. For example, compounds with sulfamoyl and fluorobenzamide groups have shown nanomolar inhibitory activity against isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII. These inhibitors have potential applications in treating conditions like glaucoma, edema, epilepsy, and certain cancers due to their ability to modulate the activity of carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystallographic Analysis

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been analyzed to understand the conformation and interactions of such molecules. These studies provide insights into the molecular conformation, which is crucial for designing compounds with targeted properties. The inclination of aromatic rings and the presence of fluorine atoms contribute to the molecular geometry, affecting the biological activity and solubility of these compounds (Suchetan et al., 2016).

Antipathogenic Activity

Aromatic sulfonamides, including those with fluorobenzamide groups, have been explored for their antipathogenic activity. These compounds have shown significant effects against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine and sulfonamide groups in these compounds could potentially enhance their antibacterial properties, making them candidates for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Structure and Polymorphism

Studies on compounds structurally similar to "3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide" have also focused on their molecular structure and polymorphism. This includes analysis of disorder in crystal structures and how it affects polymorphism. Such research is vital for understanding the material properties of these compounds, including their stability, solubility, and interactions with other molecules (Chopra & Row, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3S/c1-14-7-9-17(12-19(14)23)25-21(26)16-8-10-18(22)20(11-16)29(27,28)24-13-15-5-3-2-4-6-15/h2-12,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSURCECRESDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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